
Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑-5-羧酸甲酯是一种有机化合物,其特征在于噻唑环被硼酸酯取代
准备方法
合成路线和反应条件
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑-5-羧酸甲酯的合成通常涉及噻唑衍生物与硼酸或硼酸酯的反应。 一种常见的方法是铃木-宫浦交叉偶联反应,该反应使用钯催化剂在温和条件下偶联噻唑卤化物与硼酸或硼酸酯 。该反应通常在碱性条件下进行,例如在四氢呋喃或二甲基甲酰胺等溶剂中使用碳酸钾。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。连续流动反应器和自动化系统的使用可以提高生产过程的效率和产量。此外,还采用结晶和色谱等纯化技术以获得高纯度的化合物。
化学反应分析
反应类型
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑-5-羧酸甲酯会经历各种类型的化学反应,包括:
氧化: 硼酸酯基团可以被氧化形成硼酸。
还原: 噻唑环可以在特定条件下被还原。
取代: 该化合物可以参与亲核取代反应,特别是在硼酸酯位点。
常用试剂和条件
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或氢化铝锂。
取代: 卤化剂或亲核试剂,如胺或硫醇。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,硼酸酯的氧化会产生硼酸,而亲核取代可以将各种官能团引入分子中 。
科学研究应用
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑-5-羧酸甲酯在科学研究中有多种应用:
化学: 用作有机合成的砌块,特别是在通过交叉偶联反应形成碳-碳键时。
生物学: 研究其作为药物发现和开发中生物活性分子的潜力。
医学: 探索其潜在的治疗特性,包括抗炎和抗癌活性。
工业: 用于合成先进材料和聚合物。
作用机制
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑-5-羧酸甲酯发挥作用的机制涉及与特定分子靶标的相互作用。硼酸酯基团可以与二醇和其他亲核试剂形成可逆共价键,使其在酶抑制和分子识别研究中非常有用。 噻唑环可以与各种生物靶标相互作用,影响细胞通路和过程 。
相似化合物的比较
类似化合物
- 2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)-1H-咪唑-1-羧酸甲酯
- 2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)嘧啶
- 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)吡唑
独特之处
2-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)噻唑-5-羧酸甲酯之所以独特,是因为它同时存在噻唑环和硼酸酯基团。 这种组合赋予了它独特的化学反应性和生物活性,使其成为研究和工业中各种应用的宝贵化合物 。
属性
分子式 |
C11H16BNO4S |
|---|---|
分子量 |
269.13 g/mol |
IUPAC 名称 |
methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C11H16BNO4S/c1-10(2)11(3,4)17-12(16-10)9-13-6-7(18-9)8(14)15-5/h6H,1-5H3 |
InChI 键 |
YMTHLDKSQXQLCT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(S2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



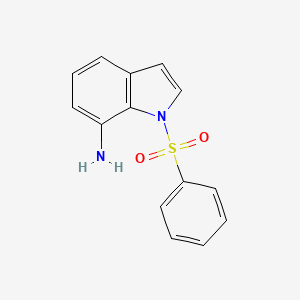

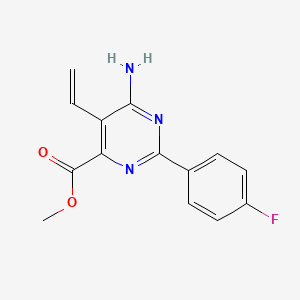

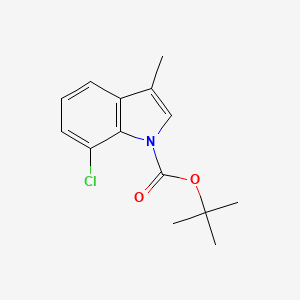




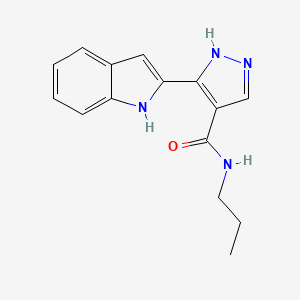
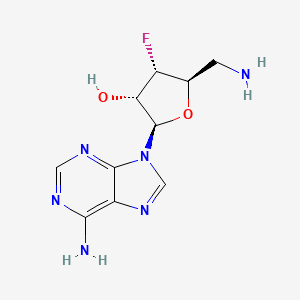
![(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)

